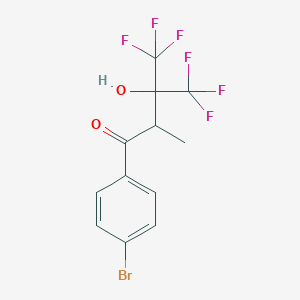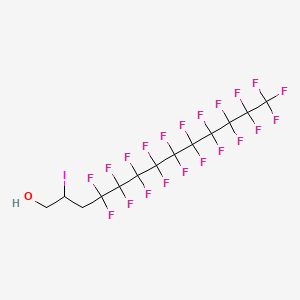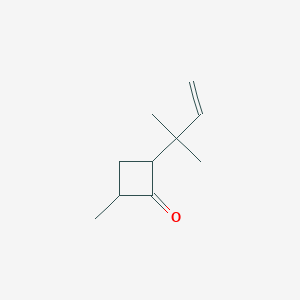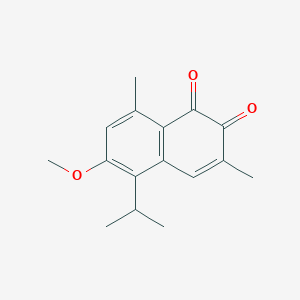
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione is an organic compound belonging to the naphthalene family This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a propan-2-yl group attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by oxidation and methoxylation. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
Scientific Research Applications
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Oxidative Stress: The compound’s redox properties can influence oxidative stress levels within cells, impacting various biological functions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: A related compound with similar structural features but different functional groups.
γ-Eudesmol: Another naphthalene derivative with distinct biological activities.
Indole Derivatives: Compounds with a similar aromatic structure but containing nitrogen atoms.
Uniqueness
6-Methoxy-3,8-dimethyl-5-(propan-2-yl)naphthalene-1,2-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
36150-18-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
6-methoxy-3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H18O3/c1-8(2)13-11-6-10(4)15(17)16(18)14(11)9(3)7-12(13)19-5/h6-8H,1-5H3 |
InChI Key |
HBAJDWFIHCMNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


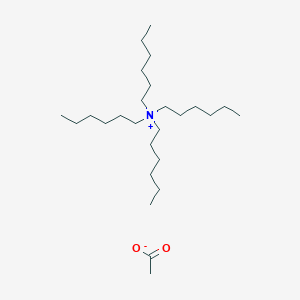
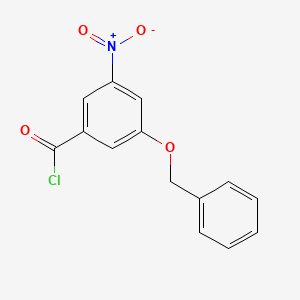
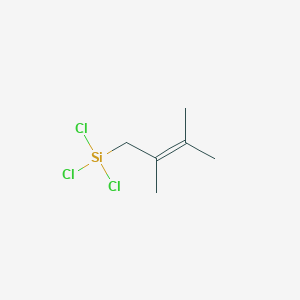
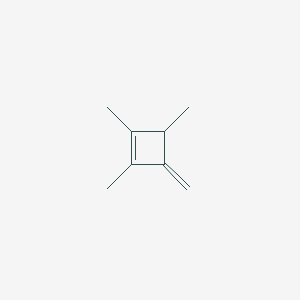
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
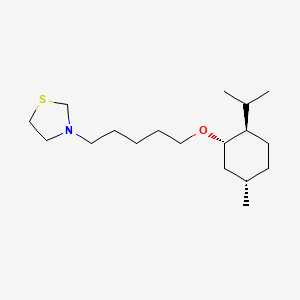
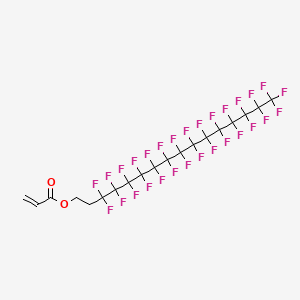

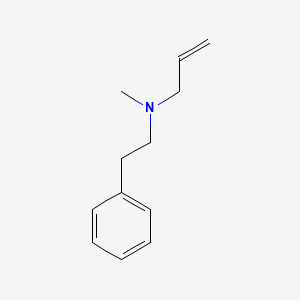
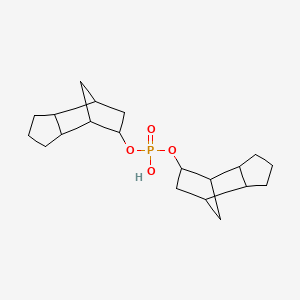
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
